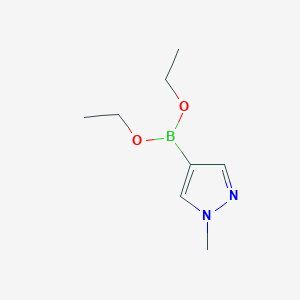![molecular formula C25H40O2Si B8467276 (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one](/img/structure/B8467276.png)
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one is a synthetic steroidal compound It is characterized by the presence of a t-butyldimethylsilyloxy group at the 3-beta position and a double bond between the 5th and 15th carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial hydroxylation, to introduce specific functional groups. These methods are often preferred due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds .
Wissenschaftliche Forschungsanwendungen
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It is studied for its potential effects on cellular processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: It is used in the production of various steroid-based products.
Wirkmechanismus
The mechanism of action of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3β-hydroxy-androsta-5,7-dien-17-one: Another steroidal compound with similar structural features.
Androsta-1,4,6-triene-3,17-dione: Known for its aromatase-inhibiting properties.
Uniqueness
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one is unique due to the presence of the t-butyldimethylsilyloxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .
Eigenschaften
Molekularformel |
C25H40O2Si |
|---|---|
Molekulargewicht |
400.7 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H40O2Si/c1-23(2,3)28(6,7)27-18-12-14-24(4)17(16-18)8-9-19-20-10-11-22(26)25(20,5)15-13-21(19)24/h8,10-11,18-21H,9,12-16H2,1-7H3/t18-,19-,20-,21-,24-,25-/m0/s1 |
InChI-Schlüssel |
DZQPEFCWIKXBGU-FYVXYBBASA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B8467199.png)

![(R)-3-(4-bromo-benzyl)-1-(3,5-dichloro-phenyl)-5-iodo-3-methyl-1H-imidazo[1,2-a]imidazol-2-one](/img/structure/B8467213.png)


![3-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8467238.png)








